![molecular formula C9H12N6 B1435386 1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-amine CAS No. 1523644-76-9](/img/structure/B1435386.png)

1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-amine

概要

説明

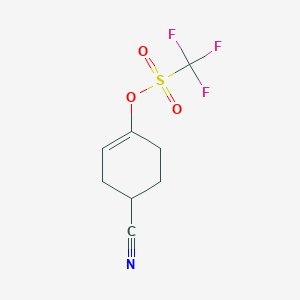

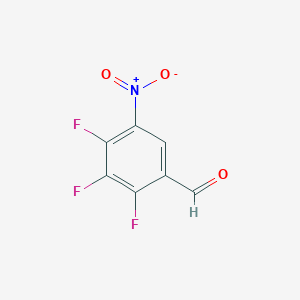

“1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-amine” is a chemical compound with the CAS Number: 1523644-76-9 . It has a molecular weight of 204.23 . The IUPAC name for this compound is 1-[1,2,4]triazolo[4,3-b]pyridazin-6-yl-3-pyrrolidinamine .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H12N6/c10-7-3-4-14(5-7)9-2-1-8-12-11-6-15(8)13-9/h1-2,6-7H,3-5,10H2 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The compound should be stored at room temperature .科学的研究の応用

Antibacterial Activity

Compounds with the triazolopyridazine moiety have been investigated for their potential in combating infectious diseases. They are particularly examined for their efficacy against both Gram-positive and Gram-negative bacteria. For instance, certain derivatives have shown moderate to good antibacterial activities, comparable to first-line antibacterial agents like ampicillin .

Synthesis of Nitrogen-Containing Heterocycles

The triazolopyridazine ring system is a valuable scaffold in the synthesis of nitrogen-containing heterocycles. These structures are foundational in many physiologically active compounds and drugs, serving as the backbone for a variety of synthetic drugs and biologically active natural products .

Development of Antimicrobial Agents

Given the urgent need for new antimicrobial agents, triazolopyridazine derivatives are being explored for their potential to serve as new candidates. Their development is crucial in addressing the growing concern of microbial resistance and the limitations of current antimicrobial agents .

Pharmaceutical Applications

The triazolopyridazine nucleus is a common feature in many drugs and has a significant presence in pharmaceuticals. It’s involved in the creation of drugs for various conditions, including psychosis, hypertension, anxiety, and tuberculosis, due to its nitrogen-containing heterocyclic structure .

Energetic Materials Research

Triazolopyridazine derivatives are also being studied for their applications in energetic materials. These compounds have the potential to be used as primary explosives, with ongoing research into understanding the relationship between their molecular structure and sensitivity .

Kinase Inhibition for Cancer Therapy

The structural motif of triazolopyridazine is being utilized in the design of kinase inhibitors, which are important in targeted cancer therapies. These inhibitors can selectively target receptor tyrosine kinases, which play a crucial role in the signaling pathways that regulate cell growth and proliferation .

Safety and Hazards

将来の方向性

There are ongoing studies on similar compounds, which indicate potential future directions for “1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-amine”. For instance, a study proposed a two-step route to a wide range of new derivatives of 1,8-disubstituted bis[1,2,4]triazolo[4,3-b:3,4-f][1,2,4,5]tetrazines . Another study discussed the syntheses and applications of 1,2,3-triazoles .

作用機序

Target of Action

The primary target of 1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-amine is the Bromodomain-containing protein 4 (BRD4) . BRD4 is a transcriptional regulator known to play a crucial role in cell cycle progression and cellular proliferation . It contains two tandem bromodomains (BD1 and BD2) that recognize acetylated lysine for epigenetic reading .

Mode of Action

1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-amine acts as a bromodomain inhibitor . It binds to the bromodomains of BRD4, preventing them from recognizing acetylated lysine residues on histone tails . This disrupts the normal function of BRD4, leading to changes in gene expression .

Biochemical Pathways

The inhibition of BRD4 by 1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-amine affects various biochemical pathways. BRD4 is involved in the regulation of transcription, and its inhibition can lead to altered gene expression . This can have downstream effects on numerous cellular processes, including cell cycle progression and cellular proliferation .

Pharmacokinetics

Similar compounds have been shown to have good bioavailability and stability

Result of Action

The inhibition of BRD4 by 1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-amine can lead to a decrease in cellular proliferation . This makes it a potential therapeutic agent for diseases characterized by abnormal cell growth, such as cancer .

特性

IUPAC Name |

1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N6/c10-7-3-4-14(5-7)9-2-1-8-12-11-6-15(8)13-9/h1-2,6-7H,3-5,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMSHGIGSQOUROF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N)C2=NN3C=NN=C3C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

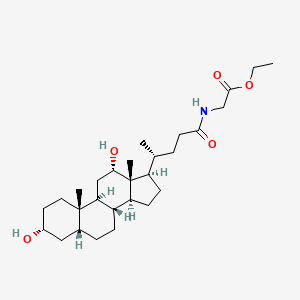

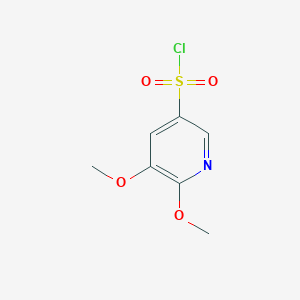

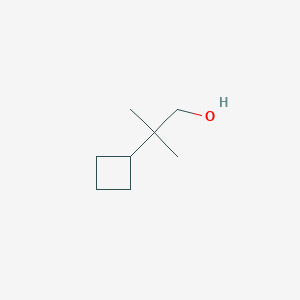

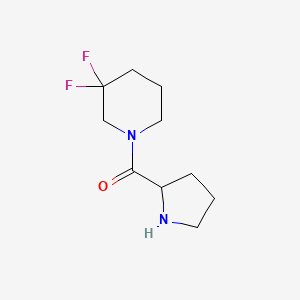

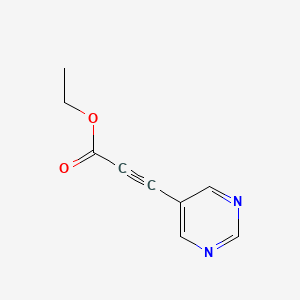

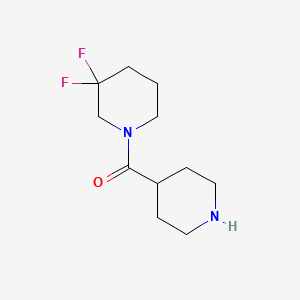

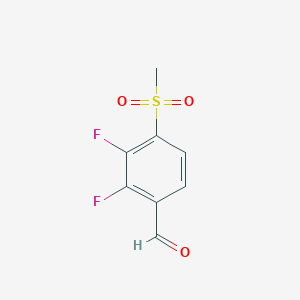

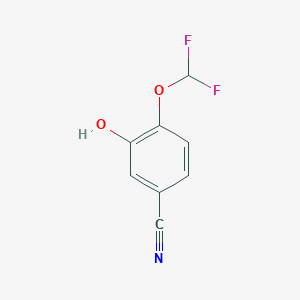

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-Nitro-5-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B1435303.png)